Ethyl 2-(1-benzamidocyclobutyl)acetate
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Overview
Description
Ethyl 2-(1-benzamidocyclobutyl)acetate is an organic compound that belongs to the class of cyclobutyl esters This compound is characterized by the presence of a cyclobutane ring, an ethyl ester group, and a benzoylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-benzamidocyclobutyl)acetate typically involves the reaction of cyclobutanone with benzoyl chloride to form 1-(benzoylamino)cyclobutanone. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-benzamidocyclobutyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-(1-benzamidocyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-benzamidocyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The benzoylamino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl[1-(benzoylamino)cyclopropyl]acetate: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
Ethyl[1-(benzoylamino)cyclopentyl]acetate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Ethyl[1-(benzoylamino)cyclohexyl]acetate: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
Ethyl 2-(1-benzamidocyclobutyl)acetate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C15H19NO3 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 2-(1-benzamidocyclobutyl)acetate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-13(17)11-15(9-6-10-15)16-14(18)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,16,18) |
InChI Key |
LPNZONUAOXUBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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